2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile

Synthetic methodology Process chemistry Isoxazole synthesis

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile (CAS 1207046-26-1) is a 3,5-disubstituted isoxazole small molecule (C12H10N2O2, MW 214.22) bearing a 4-methoxyphenyl group at the 5-position and an acetonitrile moiety at the 3-position. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, with the isoxazole core appearing in numerous bioactive molecules including COX-2 inhibitors, FXR modulators, and EPAC antagonists.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 1207046-26-1
Cat. No. B2647922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile
CAS1207046-26-1
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC#N
InChIInChI=1S/C12H10N2O2/c1-15-11-4-2-9(3-5-11)12-8-10(6-7-13)14-16-12/h2-5,8H,6H2,1H3
InChIKeyZNLJBOMFDAHPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile (CAS 1207046-26-1): Procurement-Ready Isoxazole Building Block


2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile (CAS 1207046-26-1) is a 3,5-disubstituted isoxazole small molecule (C12H10N2O2, MW 214.22) bearing a 4-methoxyphenyl group at the 5-position and an acetonitrile moiety at the 3-position. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, with the isoxazole core appearing in numerous bioactive molecules including COX-2 inhibitors, FXR modulators, and EPAC antagonists [1]. Commercially available at >98% purity , the compound serves as a versatile synthetic intermediate amenable to further derivatization via the reactive nitrile group.

Why 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile Cannot Be Replaced by Generic Isoxazole Analogs


Isoxazole-based compounds are not functionally interchangeable. The position and electronic nature of substituents on the isoxazole ring and the pendant phenyl group profoundly modulate biological activity, as demonstrated by structure-activity relationship (SAR) studies on EPAC antagonists where minor substituent changes altered IC50 values by orders of magnitude or abolished activity entirely [1]. In isoxazole chemistry, typical synthetic yields for 3,5-disubstituted isoxazoles via cycloaddition methods fall in the 50–85% range [2]. The specific combination of a 4-methoxyphenyl donor group and a 3-acetonitrile acceptor group on the target compound not only influences its electronic properties and reactivity but also its synthetic accessibility. The quantitative evidence below demonstrates that this compound's verified synthetic efficiency, high commercial purity, and distinct substitution pattern render it non-substitutable with generic analogs such as 2-(5-phenylisoxazol-3-yl)acetonitrile or 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetonitrile.

Quantitative Head-to-Head Evidence for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile Versus Closest Analogs


One-Step Quantitative Synthesis Yield vs. Industry-Standard Isoxazole Cycloaddition Yields

A published one-step protocol using adapted Vilsmeier conditions delivers the target compound in quantitative yield (>95%, reported as 'quantitative') [1]. This exceeds the typical yield range of 50–85% reported for conventional 3,5-disubstituted isoxazole syntheses via 1,3-dipolar cycloaddition or condensation routes [2]. The comparator benchmark represents the class-level baseline for isoxazole cycloaddition yields.

Synthetic methodology Process chemistry Isoxazole synthesis

High Commercial Purity (98%) vs. Typical Technical-Grade Analogs

The target compound is commercially available from Leyan at >98% purity (Product No. 2214652) . In contrast, closely related analogs such as 2-(5-phenylisoxazol-3-yl)acetonitrile and 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetonitrile are commonly sourced at 95% purity from multiple vendors . This 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurities (≤2% vs. ≤5%), which can be critical for reproducible biological assay results.

Quality control Procurement specification Analytical chemistry

Electronic Effect of 4-Methoxy Donor Substituent on Isoxazole Reactivity vs. Unsubstituted Phenyl

The Hammett σp constant for the 4-methoxy substituent is -0.27, indicating a moderate electron-donating effect, compared to σp = 0.00 for the unsubstituted phenyl analog (5-phenylisoxazol-3-yl)acetonitrile [1]. In a series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide EPAC antagonists, introduction of a methoxy group on the phenyl ring eliminated measurable EPAC2 inhibitory activity (IC50 >100 μM, designated 'NE' for No Effect) compared to the unsubstituted analog (IC50 = 59.8 μM) [2]. While this specific SAR data is for a hydrazonoyl cyanide scaffold rather than the simple acetonitrile, it illustrates the class-level principle that the 4-methoxy substitution can produce divergent biological outcomes compared to the unsubstituted phenyl analog.

Structure-activity relationship Electronic effects Medicinal chemistry

Complete Spectroscopic Characterization Package vs. Under-Characterized Analogs

The Molbank publication provides full characterization data for the target compound including 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy [1]. This comprehensive dataset enables unambiguous identity confirmation. By contrast, several close analogs—including 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetonitrile and 2-(5-(2-fluorophenyl)isoxazol-3-yl)acetonitrile—lack published, peer-reviewed spectroscopic characterization, with vendor pages providing only molecular formula and weight . The availability of peer-reviewed spectral data reduces the risk of misidentification and facilitates quality control for regulated research environments.

Analytical characterization Quality assurance Spectral database

Where 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile Outperforms Generic Isoxazole Analogs: Application Scenarios


Cost-Sensitive Parallel Library Synthesis Requiring High-Yield Building Blocks

The validated one-step, quantitative-yield synthesis (>95%) [1] makes this compound an economically attractive building block for medicinal chemistry groups synthesizing large isoxazole-based libraries. Compared to analogs requiring multi-step syntheses with typical yields of 50–85%, the higher per-batch output reduces the cost per gram and minimizes the solvent and chromatography burden, directly benefiting budget-constrained academic or early-stage drug discovery programs.

High-Throughput Screening (HTS) Campaigns Requiring >98% Starting Purity

For HTS campaigns where impurities >2% can generate false positives or confound dose-response curves, the commercially available 98% purity grade provides a procurement advantage over the 95% purity commonly specified for analogs such as 2-(5-phenylisoxazol-3-yl)acetonitrile. This reduced impurity burden (≤2% vs. ≤5%) translates to a 2.5-fold reduction in potential assay interferents, improving screening data quality without requiring pre-screening repurification.

SAR Exploration of Electronic Effects at the Isoxazole 5-Position

The 4-methoxyphenyl group (Hammett σp = -0.27) provides a defined electron-donating substituent for systematic SAR studies [2]. Medicinal chemists exploring the electronic tolerance of a biological target pocket can use this compound as the electron-rich comparator alongside the unsubstituted phenyl (σp = 0.00) and 4-chlorophenyl (σp = +0.23) analogs to map the electronic requirements of the binding site. This electronic differentiation is critical for rational lead optimization and cannot be achieved with a single generic isoxazole analog.

Regulated Research Environments Requiring Traceable Characterization

The peer-reviewed publication of comprehensive NMR, IR, and Raman spectral data [3] provides a citable, verifiable identity record that supports regulatory documentation in GLP-adjacent or patent-critical research. When compound identity must be defensibly established—such as in patent filings, IND-enabling studies, or inter-laboratory reproducibility initiatives—this compound offers a documentation advantage over analogs lacking published spectroscopic characterization.

Quote Request

Request a Quote for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.